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molecular formula C9H16O3 B8399543 2-Allyloxy-2-methyl-propionic acid ethyl ester

2-Allyloxy-2-methyl-propionic acid ethyl ester

Cat. No. B8399543
M. Wt: 172.22 g/mol
InChI Key: CNELATBCAIHZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062092B2

Procedure details

A solution of 2-hydroxy-2-methyl-propionic acid ethyl ester (2.64 g, 2.7 mL, 20 mmol) in N,N-dimethylformamide (20 mL) was stirred at 0° C. under nitrogen. Sodium hydride (60% dispersion in oil, 880 mg, 22 mmol) was added and the reaction mixture was stirred at 0° C. for 5 min. Allyl bromide (2.18 g, 1.6 mL, 18 mmol) was added and the reaction mixture was stirred at 0° C. for 30 min and then at room temperature for 18 h. The reaction mixture was cooled to 0° C. and saturated ammonium chloride solution was cautiously added to quench the reaction. Diethyl ether was added and the organic layer was separated, washed with water (3×) and brine. The organic solution was filtered through a hydrophobic frit and the filtrate was evaporated. The residue was purified by silica gel chromatography using a gradient of pentane/diethyl ether 12:1 to 4:1 to afford the title compound (2.33 g, 67%) as an clear oil. 1H NMR (300 MHz, CDCl3) δ 1.31 (t, J=7.1 Hz, 3H), 1.47 (s, 6H), 3.95-3.98 (m, 2H), 4.21 (q, J=7.1 Hz, 2H), 5.15-5.20 (m, 1H), 5.27-5.39 (m, 1H), 5.90-6.03 (m, 1H). LCMS (m/z) 195.2 [M+Na], Tr=2.24 min.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
67%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[C:5]([OH:8])([CH3:7])[CH3:6])[CH3:2].[H-].[Na+].[CH2:12](Br)[CH:13]=[CH2:14].[Cl-].[NH4+]>CN(C)C=O.C(OCC)C>[CH2:1]([O:3][C:4](=[O:9])[C:5]([O:8][CH2:14][CH:13]=[CH2:12])([CH3:7])[CH3:6])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)OC(C(C)(C)O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
880 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
at room temperature for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water (3×) and brine
FILTRATION
Type
FILTRATION
Details
The organic solution was filtered through a hydrophobic frit
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(C(C)(C)OCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.33 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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